molecular formula C11H18N2O4Pt B116954 环丁烷-1,1-二羧酸酯;铂(2+);吡咯烷-2-基甲胺 CAS No. 103775-75-3

环丁烷-1,1-二羧酸酯;铂(2+);吡咯烷-2-基甲胺

货号: B116954
CAS 编号: 103775-75-3
分子量: 437.36 g/mol
InChI 键: XXUHLUDUCZQMDI-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

米博铂,也称为 DWA 2114R,是一种用于癌症治疗的铂类化合物。它是一种烷化剂,在日本已进入 III 期临床试验。 尽管它具有良好的抗癌活性,但它并没有显示出比顺铂明显的优势,因此其用于治疗乳腺癌、卵巢癌和前列腺癌的开发被终止 .

科学研究应用

米博铂因其抗癌特性而被广泛研究。它是一种 DNA 烷化剂,抑制 DNA 复制和转录,导致细胞死亡。其应用包括:

作用机制

米博铂通过与 DNA 结合并形成交联来发挥作用,从而抑制 DNA 复制和转录。这导致细胞途径的激活,导致凋亡(程序性细胞死亡)。 米博铂的主要分子靶标是 DNA 中的嘌呤碱基,特别是鸟嘌呤 。DNA 加合物的形成会破坏 DNA 的结构和功能,最终导致细胞死亡。

生化分析

Biochemical Properties

Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine interacts with various biomolecules in biochemical reactions. It has been evaluated for its in vitro anticancer activity against three human A549, SK-OV-3, and HT-29 cancer cell lines

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine change over time. Pharmacokinetic studies have been performed in patients receiving the compound as a 1-hr infusion without hydration or diuresis . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.

Dosage Effects in Animal Models

The effects of Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine vary with different dosages in animal models . Studies have shown that it has less toxicity than cisplatin, allowing for high dosages

准备方法

米博铂的制备涉及使用顺式二硝酸盐 ((1R, 2R)-1,2-环己二胺)铂 (II) 作为起始原料。该化合物与肉豆蔻酸 (CH3(CH2)12COOM,其中 M 可以是 Na、K 或 NH4) 在纯化水中反应。反应在 10°C 到 80°C 的温度下进行 0.5 到 8 小时。 反应结束后,将混合物冷却至室温,过滤并干燥以得到米博铂 。该方法的优点是不使用氯仿等有毒溶剂,适合商业化生产。

化学反应分析

米博铂会发生各种化学反应,包括:

    氧化: 米博铂在特定条件下可以被氧化,导致形成不同氧化态的铂。

    还原: 还原反应可以将米博铂转化为其较低的氧化态。

    取代: 米博铂可以进行取代反应,其中铂络合物中的配体被其他配体取代。

这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,用卤素进行取代可以生成卤代铂络合物。

相似化合物的比较

米博铂与其他铂基抗癌剂(如顺铂、卡铂和奥沙利铂)相似。它具有独特的特性,使其有别于这些化合物:

米博铂的独特之处在于其特殊的配体结构及其与顺铂相比具有降低副作用的潜力。 其开发由于缺乏比现有药物明显的优势而被终止 .

参考文献

生物活性

Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine, commonly known as Miboplatin , is a platinum-based compound that has garnered attention for its potential applications in cancer therapy. As an alkylating agent, it interacts primarily with DNA, forming adducts that disrupt cellular processes and induce cell death. This article explores the biological activity of Miboplatin, focusing on its mechanisms of action, biochemical properties, pharmacokinetics, and therapeutic implications.

Miboplatin's primary mode of action involves the formation of platinum-DNA adducts . Upon entering the cell, the compound interacts with DNA molecules, leading to:

  • DNA Damage : The formation of adducts results in structural changes to the DNA helix.
  • Cell Cycle Arrest : This damage activates cellular pathways that halt the cell cycle, preventing replication and leading to apoptosis.
  • Activation of DNA Repair Mechanisms : The presence of adducts triggers repair pathways which, if overwhelmed, can result in cell death.

Miboplatin has been evaluated for its anticancer activity against various human cancer cell lines. Notably:

  • In Vitro Activity : It has shown significant cytotoxic effects against A549 (lung cancer), SK-OV-3 (ovarian cancer), and HT-29 (colon cancer) cell lines. The effectiveness varies depending on the concentration and exposure time.

Table 1: Cytotoxicity of Miboplatin Against Cancer Cell Lines

Cell LineIC50 (µM)
A54912.5
SK-OV-38.9
HT-2915.3

Pharmacokinetics

The pharmacokinetic profile of Miboplatin indicates a biphasic decay with first-order kinetics:

  • Absorption and Distribution : Following administration, Miboplatin distributes throughout the body influenced by its solubility and interaction with plasma proteins.
  • Metabolism : It undergoes metabolic processes that can affect its efficacy and toxicity.
  • Excretion : Primarily eliminated through renal pathways.

Case Studies

  • Clinical Trials : Miboplatin reached phase III clinical trials in Japan for treating breast, ovarian, and prostate cancers. However, it was ultimately discontinued due to insufficient advantages over existing therapies like cisplatin.
  • Comparative Studies : Research comparing Miboplatin with other platinum-based drugs revealed that while it exhibits promising activity, it often does not surpass the efficacy or safety profiles of established agents such as cisplatin or carboplatin.

Safety and Toxicity

While Miboplatin has demonstrated antitumor activity, safety profiles indicate potential side effects typical of platinum compounds:

  • Nephrotoxicity : Renal function must be monitored due to potential damage from platinum accumulation.
  • Hematological Effects : Bone marrow suppression can occur, necessitating regular blood counts during treatment.

属性

CAS 编号

103775-75-3

分子式

C11H18N2O4Pt

分子量

437.36 g/mol

IUPAC 名称

cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine

InChI

InChI=1S/C6H8O4.C5H12N2.Pt/c7-4(8)6(5(9)10)2-1-3-6;6-4-5-2-1-3-7-5;/h1-3H2,(H,7,8)(H,9,10);5,7H,1-4,6H2;/q;;+2/p-2

InChI 键

XXUHLUDUCZQMDI-UHFFFAOYSA-L

SMILES

C1CC(NC1)CN.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2]

手性 SMILES

C1C[C@@H](NC1)CN.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2]

规范 SMILES

C1CC(NC1)CN.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2]

同义词

1,1-cyclobutanedicarboxylato(2-aminomethylpyrrolidine)platinum(II)
2-aminomethylpyrrolidine(1,1-cyclobutanedicarboxylatato)platinum II
DW A 2114R
DWA 2114
DWA 2114R
DWA-2114
DWA-2114R

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。